1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of the pyrazole intermediate with a suitable amidine or guanidine derivative.
Substitution reactions: The final compound is obtained by introducing the 3,4-dichlorophenyl and m-tolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Other heterocyclic compounds: Compounds like pyrimidines and pyrazoles also show similar biological activities.
Uniqueness
1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and m-tolyl groups contribute to its enhanced activity and selectivity in various applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5/c1-3-26(14-6-4-5-13(2)9-14)19-16-11-25-27(20(16)24-12-23-19)15-7-8-17(21)18(22)10-15/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKHHUKOHWGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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